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  • Product: (3-(N,N-dimethylsulfamoyl)-4-methoxyphenyl)boronic acid
  • CAS: 874459-70-8

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of (3-(N,N-dimethylsulfamoyl)-4-methoxyphenyl)boronic acid

Executive Summary In modern drug discovery and materials science, functionalized arylboronic acids serve as indispensable building blocks for constructing complex biaryl architectures. (3-(N,N-dimethylsulfamoyl)-4-methox...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and materials science, functionalized arylboronic acids serve as indispensable building blocks for constructing complex biaryl architectures. (3-(N,N-dimethylsulfamoyl)-4-methoxyphenyl)boronic acid (CAS: 874459-70-8) is a highly specialized, bifunctional reagent[1]. By embedding both an electron-donating methoxy group and an electron-withdrawing sulfonamide moiety on the same phenyl ring, this compound offers a unique "push-pull" electronic profile. This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic behavior in transition-metal catalysis, and field-validated experimental protocols for researchers.

Structural & Electronic Profiling

The reactivity of an arylboronic acid in cross-coupling reactions is fundamentally governed by the electronic nature of its substituents.

  • The "Push-Pull" Electronic Paradigm: The methoxy group at the C4 position (para to the boronic acid) exerts a strong positive mesomeric effect (+M), injecting electron density into the aromatic ring. Conversely, the N,N-dimethylsulfamoyl group at the C3 position (meta to the boronic acid) exerts a strong inductive and mesomeric withdrawing effect (-I, -M).

  • Impact on pKa and Transmetalation: Boronic acids must convert into their negatively charged boronate complexes [Ar−B(OH)3​]− to undergo transmetalation with palladium. The net electronic effect of this specific substitution pattern fine-tunes the Lewis acidity of the boron atom. It ensures that the boronate complex forms readily under mildly basic conditions, while the electron-rich nature of the ipso-carbon accelerates the transfer of the aryl group to the Pd(II) center.

  • Chemoselectivity: Unlike primary sulfonamides, which can coordinate with palladium and poison the catalyst or undergo unwanted Buchwald-Hartwig N-arylation, the tertiary N,N-dimethyl configuration completely masks the nitrogen atom, ensuring absolute chemoselectivity for the C-B bond during cross-coupling.

Physicochemical Properties Summary

To facilitate experimental planning, the core quantitative data for this compound is summarized below:

PropertyValue
Chemical Name (3-(N,N-dimethylsulfamoyl)-4-methoxyphenyl)boronic acid
CAS Registry Number 874459-70-8[1]
Molecular Formula C9H14BNO5S[2]
Molecular Weight 259.09 g/mol [3]
Appearance White to off-white crystalline powder
Hydrogen Bond Donors 2 (from the −B(OH)2​ group)
Hydrogen Bond Acceptors 5 (from Oxygen and Nitrogen atoms)
Solubility Profile Soluble in DMF, DMSO, THF, 1,4-Dioxane, MeOH; Sparingly soluble in H2​O

Mechanistic Workflows: Suzuki-Miyaura Cross-Coupling

The primary application of (3-(N,N-dimethylsulfamoyl)-4-methoxyphenyl)boronic acid is the generation of biaryl sulfonamides via the Suzuki-Miyaura reaction. Such motifs are highly privileged in medicinal chemistry, frequently appearing in the design of targeted kinase inhibitors (e.g., Mps1 inhibitors) and COX-2 antagonists[4].

The catalytic cycle relies on a delicate interplay between the active Pd(0) species and the base-activated boronate.

G Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-X insertion) Pd0->OxAdd PdII Pd(II) Intermediate OxAdd->PdII Base Base Activation PdII->Base Boronate Boronate Complex (Arylboronic Acid + Base) Base->Boronate Activation Transmet Transmetalation Boronate->Transmet PdII_Diaryl Diaryl Pd(II) Complex Transmet->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Biaryl Sulfonamide Product RedElim->Product

Figure 1: Suzuki-Miyaura catalytic cycle emphasizing base-mediated boronate activation.

Validated Experimental Methodologies

To ensure reproducibility and high yields, the following protocol represents a self-validating system for coupling this specific boronic acid with an aryl halide.

Standardized Protocol: Palladium-Catalyzed Biaryl Synthesis

Reagent Stoichiometry:

  • Aryl Halide (Bromide/Iodide): 1.0 equivalent

  • (3-(N,N-dimethylsulfamoyl)-4-methoxyphenyl)boronic acid: 1.2 equivalents

  • Pd(dppf)Cl2​ : 0.05 equivalents (5 mol%)

  • K2​CO3​ : 2.5 equivalents

  • Solvent System: 1,4-Dioxane / H2​O (4:1 v/v)

Step-by-Step Execution & Causal Logic:

  • Reaction Assembly: In a flame-dried Schlenk flask equipped with a magnetic stir bar, charge the aryl halide, the boronic acid, and K2​CO3​ .

    • Expert Insight: A 1.2x stoichiometric excess of the boronic acid is utilized to compensate for minor protodeboronation that can occur under prolonged thermal stress in aqueous media[5].

  • Solvent Introduction & Degassing: Add the 1,4-Dioxane and water mixture. Sparge the biphasic solution vigorously with Argon gas for 15 minutes.

    • Expert Insight: Dissolved oxygen is highly detrimental. It rapidly oxidizes the electron-rich Pd(0) active species into an inactive Pd(II)-peroxo complex, stalling the catalytic cycle. Furthermore, oxygen promotes the homocoupling of the boronic acid into a symmetric biphenyl byproduct.

  • Catalyst Addition: Briefly remove the septum under a positive stream of Argon and add the Pd(dppf)Cl2​ catalyst.

    • Expert Insight: The bidentate 'dppf' ligand is chosen because its large bite angle suppresses unwanted β -hydride elimination and stabilizes the palladium center against precipitation (palladium black formation).

  • Thermal Activation: Seal the flask and heat the mixture in an oil bath at 80°C for 12–16 hours. Monitor the consumption of the aryl halide via LC-MS or TLC.

  • Aqueous Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with saturated aqueous NaCl (brine) three times.

    • Expert Insight: The brine wash effectively partitions the highly polar 1,4-Dioxane and inorganic salts into the aqueous layer, preventing emulsion formation during phase separation.

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography.

Workflow Prep 1. Reagent Prep Degas 2. Degassing Prep->Degas Mix 3. Assembly Degas->Mix Heat 4. Thermal Activation Mix->Heat Workup 5. Aqueous Workup Heat->Workup Purify 6. Purification Workup->Purify

Figure 2: Standardized experimental workflow for palladium-catalyzed cross-coupling.

Analytical Characterization Standards

When verifying the integrity of the purchased or synthesized (3-(N,N-dimethylsulfamoyl)-4-methoxyphenyl)boronic acid, researchers should expect the following spectral hallmarks:

  • 1 H NMR (DMSO- d6​ ): A sharp, highly integrated singlet around δ 2.70–2.85 ppm corresponding to the six protons of the N,N -dimethyl group. A distinct singlet near δ 3.85–3.95 ppm corresponding to the three protons of the methoxy ether. The boronic acid hydroxyl protons typically appear as a broad singlet around δ 8.0–8.2 ppm, though this is highly concentration- and temperature-dependent.

  • Mass Spectrometry (ESI-MS): In negative ion mode, the compound readily forms the boronate anion, yielding an [M−H]− peak at m/z 258.0.

Handling Note: Boronic acids are prone to forming trimeric anhydrides (boroxines) upon extended storage or exposure to heat. If NMR integration reveals a lower-than-expected ratio of hydroxyl protons, the sample has likely partially dehydrated into a boroxine. This does not negatively impact its performance in Suzuki couplings, as the aqueous basic conditions of the reaction rapidly hydrolyze the boroxine back to the active boronic acid monomer.

References

  • NextSDS Substance Database. "(3-(N,N-diMethylsulfaMoyl)-4-Methoxyphenyl)boronic acid — Chemical Substance Information." NextSDS.
  • Amerigo Scientific. "(3-(N,N-Dimethylsulfamoyl)-4-methoxyphenyl)boronic acid Properties." Amerigo Scientific Catalog.
  • Guidechem. "874459-70-8 (3-(N,N-dimethylsulfamoyl)-4-methoxyphenyl)boronic acid." Guidechem Chemical Dictionary.
  • National Institutes of Health (NIH) PMC. "An aggregation-induced emission platform for efficient Golgi apparatus and endoplasmic reticulum specific imaging." PMC.
  • ElectronicsAndBooks. "Design and Evaluation of Novel Biphenyl Sulfonamide Derivatives with Potent Histamine H3 Receptor Inverse Agonist Activity.
  • ACS Publications. "Indazole-Based Potent and Cell-Active Mps1 Kinase Inhibitors: Rational Design from Pan-Kinase Inhibitor Anthrapyrazolone (SP600125)." Journal of Medicinal Chemistry.

Sources

Exploratory

An In-Depth Technical Guide to the Spectroscopic Characterization of (3-(N,N-dimethylsulfamoyl)-4-methoxyphenyl)boronic acid

Introduction (3-(N,N-dimethylsulfamoyl)-4-methoxyphenyl)boronic acid is a specialized organic compound with significant potential in medicinal chemistry and materials science. Its utility often hinges on its precise mole...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(3-(N,N-dimethylsulfamoyl)-4-methoxyphenyl)boronic acid is a specialized organic compound with significant potential in medicinal chemistry and materials science. Its utility often hinges on its precise molecular structure and purity, which are best elucidated through modern spectroscopic techniques. This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound. While direct experimental spectra for this specific molecule are not widely published, this document leverages data from structurally analogous compounds and fundamental spectroscopic principles to provide a robust predictive framework for researchers. The methodologies and interpretations presented herein are designed to serve as a comprehensive reference for the synthesis, characterization, and application of this and related boronic acid derivatives.

The structural integrity and purity of boronic acids are paramount in their applications, particularly in cross-coupling reactions where they serve as key building blocks. Spectroscopic analysis provides a non-destructive and highly informative means of verifying the successful synthesis and purity of these reagents. This guide will delve into the theoretical underpinnings of NMR and IR spectroscopy as they apply to the target molecule, offering insights into how each functional group contributes to the overall spectral signature.

Molecular Structure and Key Functional Groups

To facilitate the interpretation of the spectroscopic data, it is essential to first consider the molecular structure of (3-(N,N-dimethylsulfamoyl)-4-methoxyphenyl)boronic acid and its constituent functional groups.

Caption: Molecular structure of (3-(N,N-dimethylsulfamoyl)-4-methoxyphenyl)boronic acid.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule. The predicted chemical shifts (δ) are influenced by the electron-donating and electron-withdrawing effects of the substituents on the aromatic ring. The spectrum is expected to be recorded in a deuterated solvent such as DMSO-d₆ or CDCl₃.

Table 1: Predicted ¹H NMR Chemical Shifts

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
Ar-H (H2)7.8 - 8.0d~2.0This proton is ortho to the electron-withdrawing boronic acid group and meta to the sulfamoyl group, leading to a downfield shift. It will appear as a doublet due to coupling with H6.
Ar-H (H6)7.6 - 7.8dd~8.5, ~2.0This proton is ortho to the boronic acid group and ortho to the methoxy group. It will be split into a doublet of doublets by H5 and H2.
Ar-H (H5)7.0 - 7.2d~8.5This proton is ortho to the methoxy group and meta to the boronic acid, resulting in an upfield shift compared to the other aromatic protons. It will appear as a doublet due to coupling with H6.
OCH₃3.8 - 4.0s-The methoxy group protons will appear as a singlet in the typical region for aryl methyl ethers.
N(CH₃)₂2.6 - 2.8s-The six protons of the two methyl groups on the nitrogen atom will be equivalent and appear as a sharp singlet.
B(OH)₂8.0 - 8.5 (broad)s-The protons of the boronic acid hydroxyl groups are acidic and often exchange with residual water in the solvent, leading to a broad singlet. Its position can be concentration and temperature-dependent.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts are sensitive to the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C1 (C-B)130 - 135The carbon atom attached to the boron is often broad or not observed due to quadrupolar relaxation of the boron nucleus. When observed, it is significantly downfield.
C4 (C-O)160 - 165The carbon atom bonded to the oxygen of the methoxy group is deshielded and appears far downfield.
C3 (C-S)135 - 140The carbon attached to the electron-withdrawing sulfamoyl group will be shifted downfield.
C2132 - 136Aromatic carbon ortho to the boronic acid group.
C6115 - 120Aromatic carbon ortho to the methoxy group and ortho to the boronic acid group.
C5110 - 115Aromatic carbon ortho to the methoxy group.
OCH₃55 - 60The carbon of the methoxy group appears in the typical range for methoxy carbons.
N(CH₃)₂35 - 40The carbons of the N,N-dimethyl groups will be found in this region.

Predicted IR Spectral Data

Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Frequencies

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityVibrational Mode
O-H (Boronic Acid)3200 - 3600 (broad)StrongO-H stretching
C-H (Aromatic)3000 - 3100MediumC-H stretching
C-H (Aliphatic)2850 - 3000MediumC-H stretching (CH₃)
C=C (Aromatic)1580 - 1610, 1450 - 1500Medium-StrongC=C stretching
S=O (Sulfamoyl)1320 - 1360, 1140 - 1180StrongAsymmetric and symmetric SO₂ stretching
C-O (Aryl Ether)1230 - 1270StrongAsymmetric C-O-C stretching
B-O1310 - 1380StrongB-O stretching
C-N1150 - 1250MediumC-N stretching

Experimental Protocols

The following are generalized protocols for acquiring high-quality NMR and IR spectra for (3-(N,N-dimethylsulfamoyl)-4-methoxyphenyl)boronic acid.

NMR Spectroscopy

G cluster_prep Sample Preparation cluster_acq Data Acquisition (¹H NMR) cluster_acq_c13 Data Acquisition (¹³C NMR) cluster_ref Referencing dissolve Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., DMSO-d6) transfer Transfer solution to a 5 mm NMR tube dissolve->transfer instrument Use a 400 MHz or higher field NMR spectrometer dissolve->instrument instrument_c13 Use the same instrument as for ¹H NMR dissolve->instrument_c13 params Set parameters: - Pulse program: zg30 - Number of scans: 16-32 - Relaxation delay (d1): 1-2 s instrument->params process Acquire FID and perform Fourier transform, phase correction, and baseline correction params->process reference Reference spectra to the residual solvent peak (e.g., DMSO-d6 at 2.50 ppm for ¹H and 39.52 ppm for ¹³C) process->reference params_c13 Set parameters: - Pulse program: zgpg30 - Number of scans: 1024 or more - Relaxation delay (d1): 2-5 s instrument_c13->params_c13 process_c13 Acquire FID and process similarly to ¹H NMR params_c13->process_c13 process_c13->reference

Caption: Workflow for NMR data acquisition.

  • Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion.

  • Sample Preparation : Dissolve 5-10 mg of the solid sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial. Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition :

    • Use a standard single-pulse experiment (e.g., zg30).

    • Acquire a sufficient number of scans (typically 16-32) to achieve a good signal-to-noise ratio.

    • Set a relaxation delay (d1) of 1-2 seconds.

  • ¹³C NMR Acquisition :

    • Use a standard proton-decoupled single-pulse experiment (e.g., zgpg30).

    • A larger number of scans (1024 or more) will be necessary due to the low natural abundance of ¹³C.

    • A longer relaxation delay (2-5 seconds) is advisable for quantitative accuracy, especially for quaternary carbons.

  • Data Processing : The acquired Free Induction Decay (FID) should be processed with Fourier transformation, followed by phase and baseline correction. Chemical shifts should be referenced to the residual solvent peak.

IR Spectroscopy
  • Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory, is ideal for solid samples.

  • Sample Preparation :

    • ATR: Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the anvil.

    • KBr Pellet: Alternatively, grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

  • Data Acquisition :

    • Collect a background spectrum of the empty ATR crystal or the KBr pellet.

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Processing : The sample spectrum should be background-subtracted and displayed in terms of transmittance or absorbance.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of (3-(N,N-dimethylsulfamoyl)-4-methoxyphenyl)boronic acid. The detailed interpretations of the expected ¹H NMR, ¹³C NMR, and IR spectra, grounded in established spectroscopic principles, offer a valuable resource for researchers working with this compound. The provided experimental protocols outline a robust methodology for obtaining high-quality data, ensuring the reliable characterization of this important chemical entity. By understanding the expected spectral features, scientists can more efficiently confirm the identity and purity of their synthesized material, facilitating its successful application in further research and development.

References

  • Royal Society of Chemistry. (n.d.). Supplementary Material. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Methoxyphenylboronic acid. Retrieved from [Link]

  • Reich, H. J. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • Aktaş, A., & Tursun, M. (2011). DFT, FT-Raman, FT-IR, solution and solid state NMR studies of 2,4-dimethoxyphenylboronic acid. Comptes Rendus Chimie, 14(1), 69-79.
  • Babur Şaş, E. (2018). Characterization of 3 fluoro-4-formylphenylboronic acid molecule with density functional teory. Sakarya University Journal of Science, 22(6), 1886-1892.
  • MDPI. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

Foundational

Mechanism of Action and Synthetic Utility of (3-(N,N-dimethylsulfamoyl)-4-methoxyphenyl)boronic acid

Executive Summary In modern medicinal chemistry and organic synthesis, the strategic introduction of highly functionalized aryl groups is paramount for optimizing the pharmacokinetic and pharmacodynamic profiles of drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry and organic synthesis, the strategic introduction of highly functionalized aryl groups is paramount for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. (3-(N,N-dimethylsulfamoyl)-4-methoxyphenyl)boronic acid (CAS: 874459-70-8)[1] serves as a high-value building block for this exact purpose. Featuring a unique combination of an electron-donating methoxy group and an electron-withdrawing N,N-dimethylsulfamoyl group, this compound exhibits distinct electronic and steric properties that govern its reactivity.

This technical guide dissects the mechanism of action of this specific arylboronic acid, detailing the causality behind its behavior in cross-coupling reactions, and provides field-proven, self-validating methodologies for its successful integration into complex molecular architectures.

Structural and Electronic Profiling: The "Push-Pull" Dynamic

The reactivity of any arylboronic acid in transition-metal catalysis is fundamentally dictated by the electronic nature of its ring substituents. This specific molecule operates under a synergistic "push-pull" electronic framework:

  • The 4-Methoxy Group (+M Effect): Positioned para to the boronic acid, the methoxy group acts as a strong electron donor via resonance. This enriches the electron density at the ipso-carbon (the carbon attached to the boron), significantly enhancing its nucleophilicity. This is critical for accelerating the rate-limiting transmetalation step in cross-coupling reactions.

  • The 3-(N,N-dimethylsulfamoyl) Group (-I / -M Effect): Positioned meta to the boronic acid, this bulky sulfonamide derivative withdraws electron density primarily through inductive effects. This withdrawal increases the Lewis acidity of the adjacent boron atom, facilitating the rapid coordination of a base (e.g., hydroxide or carbonate) to form the highly reactive, negatively charged boronate complex (the "ate" complex).

ElectronicEffects Substrate (3-(N,N-dimethylsulfamoyl)- 4-methoxyphenyl)boronic acid Methoxy 4-Methoxy Group (+M Effect) Substrate->Methoxy Sulfamoyl 3-Sulfamoyl Group (-I / -M Effect) Substrate->Sulfamoyl Boronic Boronic Acid Moiety (Reaction Center) Substrate->Boronic Methoxy->Boronic Enhances ipso-carbon nucleophilicity Sulfamoyl->Boronic Increases Boron Lewis acidity

Fig 1. Push-pull electronic effects governing the reactivity of the functionalized arylboronic acid.

Core Mechanism: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The primary mechanism of action for this compound in organic synthesis is its role as a nucleophilic partner in the . The catalytic cycle relies on the precise orchestration of three fundamental steps:

  • Oxidative Addition: The Pd(0) active catalyst inserts into the carbon-halogen bond of an electrophile (Ar-X), forming an Ar-Pd(II)-X intermediate.

  • Base Activation & Transmetalation (The Critical Junction): The boronic acid is largely inert to the Pd(II) complex. An inorganic base (e.g., K₂CO₃) is required to coordinate with the boron atom, forming the [Ar'-B(OH)₃]⁻ boronate complex. Due to the 3-sulfamoyl group's electron-withdrawing nature, this activation is highly efficient. The nucleophilic ipso-carbon of the boronate then transfers the (3-(N,N-dimethylsulfamoyl)-4-methoxyphenyl) moiety to the Pd(II) center, displacing the halide.

  • Reductive Elimination: The newly formed Ar-Pd(II)-Ar' complex undergoes reductive elimination, forging the new C-C bond and regenerating the Pd(0) catalyst.

SuzukiCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition Ar-Pd(II)-X Pd0->OxAdd + Ar-X (Electrophile) BaseAct Base Activation Ar-Pd(II)-OR OxAdd->BaseAct + Base (e.g., CO3 2-) TransMet Transmetalation Ar-Pd(II)-Ar' BaseAct->TransMet RedElim Reductive Elimination Ar-Ar' Product TransMet->RedElim RedElim->Pd0 - Cross-Coupled Product Boronic Boronate Complex [Ar'-B(OH)3]- Boronic->TransMet Transfer of Ar' Motif

Fig 2. Palladium-catalyzed Suzuki-Miyaura catalytic cycle highlighting the transmetalation step.

Quantitative Optimization of Reaction Conditions

Because the 3-position sulfamoyl group introduces significant steric hindrance adjacent to the reaction center, standard catalytic conditions often result in stalled transmetalation. emphasize that ligand selection is paramount for highly substituted boronic acids. The table below summarizes the causality behind condition optimization for this specific substrate class.

Catalyst SystemBaseSolvent SystemTemp (°C)Yield (%)Mechanistic Rationale & Causality
Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O8045-55Standard conditions; suffers from slow transmetalation due to steric bulk at the 3-position.
Pd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O9075-85Bidentate ligand prevents catalyst degradation; higher temperature overcomes steric barriers.
Pd₂(dba)₃ / XPhosCs₂CO₃1,4-Dioxane/H₂O100>90Highly active dialkylbiaryl phosphine ligand accelerates oxidative addition; Cs⁺ enhances boronate solubility.

Alternative Modalities: Chan-Lam Coupling

Beyond C-C bond formation, this boronic acid is highly effective in C-N and C-O bond-forming reactions via . Utilizing a Cu(II) catalyst (e.g., Cu(OAc)₂) at room temperature in the presence of an amine or sulfonyl azide[2], the boronic acid undergoes transmetalation to a Cu(II) center. The electron-donating 4-methoxy group is particularly advantageous here, as it stabilizes the high-valent Cu(III) intermediate prior to reductive elimination, enabling the synthesis of complex N-arylsulfonamides and anilines without the need for harsh thermal conditions[3].

Experimental Methodology: Self-Validating Protocol

To ensure high fidelity and reproducibility, the following protocol for the Suzuki-Miyaura cross-coupling of (3-(N,N-dimethylsulfamoyl)-4-methoxyphenyl)boronic acid is designed as a self-validating system . Each phase contains a diagnostic gate to verify mechanistic success before proceeding.

ExperimentalWorkflow Prep 1. Reagent Assembly (Ar-B(OH)2 + Ar'-X) Degas 2. Degassing (Freeze-Pump-Thaw) Prep->Degas React 3. Catalytic Heating (100°C, 12h) Degas->React Monitor 4. Reaction Monitoring (LC-MS / TLC) React->Monitor Monitor->React Incomplete Purify 5. Isolation (Chromatography) Monitor->Purify

Fig 3. Self-validating experimental workflow for palladium-catalyzed cross-coupling.

Step-by-Step Procedure

1. Reagent Assembly: In an oven-dried Schlenk flask, combine the aryl halide (1.0 equiv), (3-(N,N-dimethylsulfamoyl)-4-methoxyphenyl)boronic acid (1.5 equiv), Pd₂(dba)₃ (0.02 equiv), XPhos (0.04 equiv), and anhydrous Cs₂CO₃ (3.0 equiv).

  • Causality: The 1.5x excess of boronic acid compensates for potential protodeboronation (cleavage of the C-B bond), a known side reaction for electron-rich aryl rings.

2. Degassing & Solvent Addition: Add a pre-degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 0.2 M). Subject the flask to three cycles of freeze-pump-thaw, backfilling with ultra-pure Argon.

  • Validation Gate 1: The cessation of micro-bubbling upon thawing under vacuum confirms the complete removal of dissolved oxygen. Failure to achieve this will result in Pd-catalyzed homocoupling of the boronic acid (forming a biphenyl byproduct) rather than cross-coupling.

3. Catalytic Heating: Seal the flask and heat to 100 °C in a pre-equilibrated oil bath for 12 hours.

  • Causality: The biphasic solvent system is critical. The water dissolves the Cs₂CO₃, generating the hydroxide ions needed to form the active boronate complex, while the dioxane solubilizes the organic substrates and the Pd catalyst.

4. Reaction Monitoring: At t = 4 hours, extract a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

  • Validation Gate 2: The chromatogram must show the disappearance of the aryl halide peak and the emergence of the product mass [M+H]⁺. If the solution turns completely black (precipitation of Pd black), it indicates catalyst deactivation (often due to ligand oxidation), and the reaction must be halted and re-initiated.

5. Quenching and Purification: Cool the reaction to room temperature, dilute with EtOAc, and wash with brine (3x). Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc gradient).

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. URL: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. URL: [Link]

  • NextSDS Substance Database. (2023). (3-(N,N-dimethylsulfamoyl)-4-methoxyphenyl)boronic acid. NextSDS. URL: [Link]

  • Moon, S. Y., et al. (2014). Copper-Catalyzed Chan–Lam Coupling between Sulfonyl Azides and Boronic Acids at Room Temperature. Organic Letters, 16(2), 334-337. URL: [Link]

Sources

Exploratory

Solubility profile of (3-(N,N-dimethylsulfamoyl)-4-methoxyphenyl)boronic acid in organic solvents

An In-depth Technical Guide to the Solubility Profile of (3-(N,N-dimethylsulfamoyl)-4-methoxyphenyl)boronic acid in Organic Solvents Abstract (3-(N,N-dimethylsulfamoyl)-4-methoxyphenyl)boronic acid is a key building bloc...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Solubility Profile of (3-(N,N-dimethylsulfamoyl)-4-methoxyphenyl)boronic acid in Organic Solvents

Abstract

(3-(N,N-dimethylsulfamoyl)-4-methoxyphenyl)boronic acid is a key building block in contemporary organic synthesis and medicinal chemistry, frequently utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction.[1][2] A comprehensive understanding of its solubility in organic solvents is paramount for optimizing reaction conditions, developing purification strategies, and formulating drug candidates. This technical guide provides a detailed analysis of the expected solubility profile of this compound based on its structural attributes and data from analogous boronic acids. Crucially, it offers a robust, step-by-step experimental protocol for the precise determination of its solubility, addressing the current gap in publicly available quantitative data. This guide is intended for researchers, scientists, and drug development professionals seeking to effectively utilize this versatile reagent.

Introduction: The Significance of (3-(N,N-dimethylsulfamoyl)-4-methoxyphenyl)boronic acid

Boronic acids and their derivatives are foundational to modern synthetic chemistry, prized for their stability, versatile reactivity, and relatively low toxicity.[2] The subject of this guide, (3-(N,N-dimethylsulfamoyl)-4-methoxyphenyl)boronic acid, possesses a unique combination of functional groups that make it a valuable synthetic intermediate. The electron-withdrawing N,N-dimethylsulfamoyl group and the electron-donating methoxy group modulate the electronic properties of the phenyl ring, influencing its reactivity in cross-coupling reactions.

The solubility of a reagent is a critical physical property that dictates its utility. For (3-(N,N-dimethylsulfamoyl)-4-methoxyphenyl)boronic acid, its solubility profile impacts:

  • Reaction Kinetics: The concentration of the boronic acid in the reaction solvent directly affects the rate of reaction.

  • Purification: Knowledge of solubility is essential for developing efficient crystallization and chromatographic purification methods.

  • Formulation: In drug development, solubility is a key determinant of a compound's bioavailability and the feasibility of creating various dosage forms.

Given the absence of specific quantitative solubility data for this compound in the literature, this guide provides a predictive overview and a practical framework for its empirical determination.

Predicted Solubility Profile Based on Structural Analogues

The molecular structure of (3-(N,N-dimethylsulfamoyl)-4-methoxyphenyl)boronic acid, with its polar sulfamoyl and methoxy groups and the boronic acid moiety capable of hydrogen bonding, suggests a preference for polar organic solvents. In the absence of direct data, we can infer its likely solubility characteristics by examining structurally related compounds. Phenylboronic acid, the parent compound, and its substituted derivatives offer a useful baseline.[3][4]

Solvent ClassExamplesPredicted Solubility of (3-(N,N-dimethylsulfamoyl)-4-methoxyphenyl)boronic acidRationale & Insights from Analogues[3][4]
Protic Polar Methanol, EthanolHigh Phenylboronic acid and its derivatives are generally soluble in alcohols.[5] The polar functional groups of the target compound will likely enhance this solubility through hydrogen bonding.
Aprotic Polar DMSO, DMF, THF, Acetone, Ethyl AcetateHigh to Moderate These solvents are effective at solvating polar organic molecules. Phenylboronic acid shows high solubility in ketones and ethers.[3] The sulfamoyl group should promote solubility in highly polar aprotic solvents like DMSO and DMF.
Chlorinated Dichloromethane (DCM), ChloroformModerate to Low Phenylboronic acid has moderate solubility in chloroform.[3] The polarity of the target molecule may limit its solubility in less polar chlorinated solvents like DCM.
Non-polar Toluene, Hexanes, MethylcyclohexaneVery Low Boronic acids, particularly those with polar substituents, exhibit poor solubility in non-polar hydrocarbon solvents.[3][6]

Note: This table provides an estimated solubility profile. Empirical verification is essential for accurate process development.

Experimental Determination of Solubility: A Validated Protocol

To address the data gap for (3-(N,N-dimethylsulfamoyl)-4-methoxyphenyl)boronic acid, the following section details a robust, self-validating protocol for determining its equilibrium solubility in various organic solvents. The OECD 105 Shake-Flask method is the standard, and its combination with HPLC-UV analysis provides high accuracy and precision.[7]

Core Principle: The Shake-Flask Method (OECD 105)

This method involves agitating an excess amount of the solid compound in a chosen solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured, representing its equilibrium solubility.

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_analysis Phase 3: Analysis cluster_calc Phase 4: Calculation prep1 1. Add excess boronic acid to flasks with solvent prep2 2. Prepare triplicate samples for each solvent prep1->prep2 Replication equil1 3. Agitate in a constant temperature shaker bath (e.g., 25°C for 24-48h) prep2->equil1 equil2 4. Allow solids to settle equil1->equil2 analysis1 5. Filter supernatant (0.22 µm PTFE filter) equil2->analysis1 analysis2 6. Dilute sample accurately analysis1->analysis2 analysis3 7. Quantify via validated HPLC-UV method analysis2->analysis3 calc1 8. Calculate concentration from calibration curve analysis3->calc1 calc2 9. Report average solubility (e.g., mg/mL or g/L) calc1->calc2

Caption: Workflow for the OECD 105 Shake-Flask solubility method.

Detailed Step-by-Step Methodology

Materials and Equipment:

  • (3-(N,N-dimethylsulfamoyl)-4-methoxyphenyl)boronic acid (CAS 874459-70-8)[8]

  • Analytical grade organic solvents

  • Calibrated analytical balance

  • Constant temperature orbital shaker

  • Centrifuge

  • Volumetric flasks and pipettes

  • Syringes and 0.22 µm PTFE syringe filters

  • HPLC system with a UV detector and a suitable C18 column

Protocol:

  • Preparation of Calibration Standards:

    • Prepare a stock solution of the boronic acid in a suitable solvent (e.g., acetonitrile/water mixture).

    • Perform serial dilutions to create a series of at least five calibration standards spanning the expected solubility range.

    • Causality: A multi-point calibration curve is essential for accurate quantification by HPLC, ensuring the response of the detector is linear over the concentration range of interest.

  • HPLC Method Development:

    • Develop a reverse-phase HPLC method capable of resolving the boronic acid from any potential impurities or degradants.

    • A typical starting condition would be a C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid), run under a gradient or isocratic elution.

    • The UV detector should be set to a wavelength where the analyte exhibits maximum absorbance (e.g., ~254 nm).

    • Trustworthiness: A validated HPLC method ensures specificity, linearity, accuracy, and precision, making the final solubility measurement reliable.[9]

  • Sample Preparation and Equilibration:

    • For each solvent to be tested, add an excess amount of the boronic acid to a sealed glass vial. "Excess" means that undissolved solid is clearly visible.

    • Prepare each solvent in triplicate to assess variability.

    • Place the vials in a constant temperature shaker (e.g., 25 °C ± 0.5 °C) and agitate for a sufficient duration (24 to 48 hours) to ensure equilibrium is reached.

    • Expertise: Preliminary experiments should be conducted to confirm that 24 hours is sufficient for equilibrium. This is done by taking measurements at, for example, 24, 48, and 72 hours and ensuring the measured solubility does not increase after 24 hours.

  • Sample Processing and Analysis:

    • After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Centrifugation at the same temperature can accelerate this process.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm PTFE syringe filter into a pre-weighed vial. This removes any fine particulates that could falsely elevate the measured solubility.

    • Accurately dilute the filtered sample with the HPLC mobile phase to a concentration that falls within the range of the calibration curve.

    • Inject the diluted samples and the calibration standards into the HPLC system.

  • Data Calculation:

    • Construct a calibration curve by plotting the peak area from the HPLC chromatograms against the known concentrations of the standards.

    • Determine the concentration of the boronic acid in the diluted samples using the regression equation from the calibration curve.

    • Calculate the original solubility in the solvent by accounting for the dilution factor.

    • Report the final solubility as the mean and standard deviation of the three replicate measurements for each solvent.

Key Factors Influencing Solubility

The solubility of (3-(N,N-dimethylsulfamoyl)-4-methoxyphenyl)boronic acid is a complex interplay of intermolecular forces between the solute and the solvent.

G cluster_solute Solute Properties cluster_interactions Dominant Intermolecular Forces cluster_solvent Solvent Properties BoronicAcid Boronic Acid Moiety -B(OH)2 HBond Hydrogen Bonding BoronicAcid->HBond Donor/Acceptor Sulfamoyl Sulfamoyl Group -SO2N(CH3)2 Dipole Dipole-Dipole Sulfamoyl->Dipole Methoxy Methoxy Group -OCH3 HBA H-Bond Acceptor Methoxy->HBA Aromatic Aromatic Ring VDW Van der Waals Aromatic->VDW Polarity Polarity HBond->Polarity HBond->HBA HBD H-Bond Donor HBond->HBD Dipole->Polarity

Caption: Factors influencing the solubility of the target compound.

  • Hydrogen Bonding: The boronic acid group, -B(OH)₂, is a potent hydrogen bond donor and acceptor. This is the primary driver of its solubility in protic solvents like methanol and its interaction with polar aprotic solvents that are hydrogen bond acceptors (e.g., DMSO, acetone).[10]

  • Dipole-Dipole Interactions: The highly polar sulfamoyl group (-SO₂N(CH₃)₂) possesses a strong dipole moment. This feature significantly enhances solubility in polar aprotic solvents such as DMF and DMSO.

  • Van der Waals Forces: The phenyl ring contributes to non-polar interactions, which can promote solubility in aromatic solvents like toluene, although this effect is likely overshadowed by the polar functional groups.

  • The Boroxine Equilibrium: A critical consideration for boronic acids is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines.[6] This equilibrium is solvent-dependent. In non-polar solvents, the formation of the less polar boroxine may be favored, which can complicate solubility measurements. The presence of water can shift the equilibrium back towards the monomeric boronic acid. This phenomenon underscores the importance of using anhydrous solvents for non-aqueous solubility studies.

Conclusion

References

  • Sumitomo Chemical Co., Ltd. (2012). Development of a Quantitative Analysis Method for Unreacted Boric Acid in Polarizing Plates. Sumitomo Kagaku. [Link]

  • Oshita, M., et al. (2020). A Novel Detection Scheme for Boric Acid on Paper-Based Analytical Devices Using a Chromatographic Retention Principle. Analytical Methods. [Link]

  • NextSDS. (3-(N,N-diMethylsulfaMoyl)-4-Methoxyphenyl)boronic acid — Chemical Substance Information. [Link]

  • Seroczuk, A., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry. [Link]

  • Pietrasiak, M., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data. [Link]

  • Patel, R. A., et al. (2011). Development of Analytical Method by RP-HPLC Technique for Simultaneous Determination of Boric Acid and Chlorphenesin in Medicinal Powder. Der Pharma Chemica. [Link]

  • Sikorski, K., et al. (2024). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Molecules. [Link]

  • Sorokin, A., et al. (2018). Experimental study of solubility of boric acid in steam at boiling. ResearchGate. [Link]

  • Ibrahim, B. B., et al. (2021). Spectrophotometric Determination of Boron in Saltwater Using Azomethine H and Ferroin Reagents. LAJANS. [Link]

  • Bio-protocol. (2017). Determination of Boron Content Using a Simple and Rapid Miniaturized Curcumin Assay. [Link]

  • Brooks, W. L. A., & Sumerlin, B. S. (2016). Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine. Chemical Reviews. [Link]

  • Amutenya, O. N. (2010). Synthesis and Application of Boronic Acid Derivatives. VTechWorks. [Link]

  • Bell, M., et al. (2003). The Synthesis and Applications of Heterocyclic Boronic Acids. Synthesis. [Link]

  • SRNL. (2010). Literature Review of Boric Acid Solubility Data. UNT Digital Library. [Link]

  • Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link]

  • Criscuoli, A., et al. (2011). Boric acid solubility in different solvents (Ullmann's 2006). ResearchGate. [Link]

Sources

Foundational

Stability and Degradation Pathways of (3-(N,N-dimethylsulfamoyl)-4-methoxyphenyl)boronic Acid: A Technical Guide

Executive Summary (3-(N,N-dimethylsulfamoyl)-4-methoxyphenyl)boronic acid is a highly functionalized, bifunctional building block frequently utilized in Suzuki-Miyaura cross-coupling and advanced medicinal chemistry. The...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(3-(N,N-dimethylsulfamoyl)-4-methoxyphenyl)boronic acid is a highly functionalized, bifunctional building block frequently utilized in Suzuki-Miyaura cross-coupling and advanced medicinal chemistry. The stability of this compound is governed by a complex interplay of electronic effects from its substituents. As a Senior Application Scientist, I have structured this whitepaper to move beyond basic handling instructions, providing a deep mechanistic analysis of its degradation pathways, predictive stability data, and self-validating experimental protocols for kinetic profiling.

Structural Profiling & Electronic "Push-Pull" Dynamics

The stability of the carbon-boron (C-B) bond in arylboronic acids is exquisitely sensitive to the electronic nature of the aromatic ring. This specific compound features two competing substituents that create a "push-pull" electronic environment:

  • para-Methoxy group (-OCH₃): Acts as a strong resonance donor (+M). This electron density stabilizes the empty p-orbital of the boron atom in its neutral trigonal state (sp²), fortifying the C-B bond against cleavage under neutral conditions.

  • meta-N,N-dimethylsulfamoyl group (-SO₂NMe₂): Acts as a strong inductive and resonance electron-withdrawing group (-I, -M). It increases the overall Lewis acidity of the boron center, facilitating the formation of the reactive tetrahedral boronate anion [ArB(OH)₃]⁻ at elevated pH levels.

Logic Sub Substituent Effects on Boronic Acid Stability M para-Methoxy (-OCH3) +M Resonance Donor Sub->M S meta-Sulfamoyl (-SO2NMe2) -I, -M Electron Withdrawing Sub->S M_eff Stabilizes C-B bond Reduces Lewis Acidity M->M_eff S_eff Destabilizes C-B bond Accelerates Boronate Cleavage S->S_eff

Caption: Electronic push-pull effects governing the stability of the C-B bond.

Primary Degradation Modalities

Protodeboronation (Base and Acid Catalyzed)

Protodeboronation—the cleavage of the C-B bond and its replacement with a C-H bond—is the most prevalent degradation pathway. As established in the landmark study[1], base-catalyzed protodeboronation proceeds via the formation of a trihydroxyboronate anion. For highly electron-deficient systems (driven by the sulfamoyl group), this can occur via unimolecular heterolysis. However, the para-methoxy group attenuates this extreme electron deficiency, shifting the mechanism toward a concerted ipso-protonation pathway.

Oxidative Degradation

In the presence of reactive oxygen species (ROS) or peroxides, the boronic acid is oxidized to the corresponding phenol (3-(N,N-dimethylsulfamoyl)-4-methoxyphenol). This pathway is an insidious side-reaction in aerated aqueous buffers and requires strict degassing during prolonged storage in solution.

Boroxine Formation

Under dehydrating conditions (heat, vacuum, or anhydrous solvents), the boronic acid reversibly trimerizes into a boroxine anhydride. While not a true degradation—as it readily reverts to the boronic acid upon the addition of water—it complicates mass quantification and stoichiometry in anhydrous cross-coupling reactions.

G A 3-(N,N-dimethylsulfamoyl)- 4-methoxyphenylboronic acid (Stable at neutral pH) B Protodeboronation (Ar-H + B(OH)3) A->B Base/Acid Catalysis (H2O, pH extremes) C Oxidative Degradation (Ar-OH) A->C ROS / Peroxides (O2, H2O2) D Boroxine Formation (Trimeric Anhydride) A->D Dehydration (Heat, Vacuum)

Caption: Primary degradation pathways of the substituted arylboronic acid.

Quantitative Stability Profiling

Based on the Hammett constants of the substituents and established mechanistic models for protodeboronation[2], the predicted stability profile of (3-(N,N-dimethylsulfamoyl)-4-methoxyphenyl)boronic acid is summarized below.

pH RangeDominant Boron SpeciesPredicted Stability (Half-Life at 70°C)Primary Degradation Pathway
pH < 3 Neutral Boronic Acid[ArB(OH)₂]Moderate (~10 - 24 hours)Acid-catalyzed protodeboronation
pH 4 - 8 Neutral Boronic Acid[ArB(OH)₂]High (> 2 weeks)Stable; minimal degradation
pH 9 - 11 Equilibrium (Acid ⇌ Boronate)Low (~2 - 5 hours)Base-catalyzed protodeboronation
pH > 12 Boronate Anion [ArB(OH)₃]⁻Very Low (< 30 minutes)Rapid concerted ipso-protonation

Experimental Protocols: Self-Validating Kinetic Assessment

As an application scientist, I strongly advise against using standard reversed-phase HPLC for the kinetic profiling of boronic acids. The transient interactions between the Lewis acidic boron center and residual silanols on C18 columns often induce on-column degradation, yielding artificially inflated degradation rates. Instead, in situ NMR provides a non-destructive, thermodynamically accurate window into the reaction.

Protocol: pH-Rate Profiling via in situ ¹H NMR

Objective: Determine the observed rate constant ( kobs​ ) of protodeboronation at a specific pH. Causality & Self-Validation: We utilize 1,4-dioxane as an internal standard because its singlet (~3.7 ppm) does not overlap with the aromatic signals of the boronic acid. The protocol is self-validating via a strict mass-balance equation: [ArB(OH)2​]t​+[ArH]t​=[ArB(OH)2​]0​ . If the sum deviates by >5%, it flags the presence of alternative degradation pathways (e.g., oxidation) or precipitation, invalidating the basic kinetic assumption.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 0.1 M phosphate buffer in D₂O. Adjust to the target pD using NaOD or DCl (accounting for the glass electrode isotope effect: pD=pHmeter​+0.4 ).

  • Sample Formulation: Dissolve exactly 10.0 mg of (3-(N,N-dimethylsulfamoyl)-4-methoxyphenyl)boronic acid in 0.5 mL of the deuterated buffer.

  • Internal Standard Addition: Add 5.0 μL of 1,4-dioxane to the NMR tube. Cap and seal with Parafilm to prevent solvent evaporation.

  • Data Acquisition: Insert the sample into the NMR spectrometer pre-heated to the target temperature (e.g., 70°C). Acquire ¹H NMR spectra every 10 minutes for 12 hours.

  • Integration & Analysis: Integrate the distinct aromatic signals of the starting material and the degradation product (3-methoxy-N,N-dimethylbenzenesulfonamide) relative to the 1,4-dioxane peak.

  • Validation Check: Calculate the mass balance for each time point to ensure no alternative degradation is occurring.

  • Kinetic Extraction: Plot ln([ArB(OH)2​]t​/[ArB(OH)2​]0​) versus time. The negative slope of the linear fit yields kobs​ .

Workflow S1 1. Sample Prep Buffer + Internal Std S2 2. In situ NMR 1H / 11B Tracking S1->S2 S3 3. Kinetic Modeling k_obs & Mass Balance S2->S3 S4 4. Stability Profile pH-Rate Mapping S3->S4

Caption: Self-validating NMR workflow for kinetic profiling of protodeboronation.

Mitigation Strategies in Drug Development

When utilizing this compound in API synthesis, degradation can be mitigated by:

  • Esterification: Converting the boronic acid to a pinacol ester can provide steric shielding and reduce the Lewis acidity of the boron center. However, researchers must be cautious: esterification does not guarantee absolute stability, as prehydrolytic pathways can sometimes dominate over direct ester protodeboronation[3].

  • pH Optimization: Conducting cross-coupling reactions at the lowest viable pH (e.g., using weak bases like K₂HPO₄ instead of NaOH or NaOtBu) minimizes the concentration of the highly reactive boronate anion.

  • Anaerobic Handling: To prevent oxidative degradation, all aqueous buffers should be sparged with inert gas (N₂ or Ar) prior to the addition of the boronic acid.

References

  • Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.[Link]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.[Link]

  • Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. PubMed Central (PMC) / Journal of Chemical Information and Modeling.[Link]

Sources

Protocols & Analytical Methods

Method

Microwave-assisted synthesis of biaryls with (3-(N,N-dimethylsulfamoyl)-4-methoxyphenyl)boronic acid

Application Note: Microwave-Assisted Suzuki-Miyaura Cross-Coupling for the Synthesis of Sulfamoyl-Functionalized Biaryls Introduction & Mechanistic Rationale The incorporation of sulfonamide and sulfamoyl motifs into bia...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Microwave-Assisted Suzuki-Miyaura Cross-Coupling for the Synthesis of Sulfamoyl-Functionalized Biaryls

Introduction & Mechanistic Rationale

The incorporation of sulfonamide and sulfamoyl motifs into biaryl scaffolds is a cornerstone strategy in modern drug discovery, frequently utilized to enhance aqueous solubility, modulate metabolic stability, and establish critical hydrogen-bonding interactions with target proteins[1]. However, synthesizing these complex biaryls using traditional thermal Suzuki-Miyaura cross-coupling often suffers from prolonged reaction times, catalyst degradation, and competing side reactions such as protodeboronation.

This application note details an optimized, highly efficient protocol for the microwave-assisted synthesis of biaryls utilizing (3-(N,N-dimethylsulfamoyl)-4-methoxyphenyl)boronic acid .

Causality in Experimental Design:

  • Electronic and Steric Dynamics: The boronic acid possesses a unique push-pull electronic environment. The para-methoxy group is electron-donating, increasing the electron density at the ipso-carbon and theoretically facilitating transmetalation. Conversely, the bulky, electron-withdrawing meta-N,N-dimethylsulfamoyl group introduces significant steric hindrance and inductive deactivation.

  • The Microwave Advantage: To overcome this high activation barrier, microwave (MW) irradiation is employed. Unlike conventional convective heating, MW irradiation relies on dielectric heating—directly coupling electromagnetic energy with the dipole moments of the solvent and reagents[2]. This results in instantaneous, volumetric heating, driving the reaction to completion in minutes rather than hours, thereby outcompeting the kinetics of thermal protodeboronation[3].

Experimental Design & Optimization

A self-validating experimental system requires careful selection of the catalytic triad: catalyst, solvent, and base.

  • Catalyst Selection: We utilize Pd(dppf)Cl2​⋅CH2​Cl2​ . The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand provides a large bite angle (99°), which accelerates the reductive elimination step—a critical requirement when dealing with sterically encumbered ortho- or meta-substituted biaryls.

  • Solvent System: A mixture of 1,4-Dioxane and H2​O (4:1 v/v) is selected. Dioxane alone is microwave-transparent (low loss tangent, tanδ ). The addition of water not only solubilizes the inorganic base but also acts as the primary microwave absorber, allowing for rapid superheating of the microenvironment[3].

  • Base Selection: K2​CO3​ is preferred over weaker bases like NaHCO3​ or organic bases (e.g., Et3​N ). The carbonate ion efficiently coordinates with the empty p-orbital of the boron atom, forming a reactive, electron-rich tetrahedral boronate complex essential for transmetalation[4].

Table 1: Optimization of Reaction Conditions for Biaryl Synthesis

Reaction of (3-(N,N-dimethylsulfamoyl)-4-methoxyphenyl)boronic acid with 4-bromoanisole (1.0 equiv), Catalyst (5 mol%).

EntrySolvent System (v/v)Base (2.0 eq)Heating ModeTemp (°C)TimeYield (%)
1Toluene/EtOH (1:1) Na2​CO3​ Thermal9012 h45
2EtOH/ H2​O (1:1) NaHCO3​ Thermal8012 h55[3]
3EtOH/ H2​O (1:1) NaHCO3​ Microwave10015 min85[3]
4 Dioxane/ H2​O (4:1) K2​CO3​ Microwave 110 15 min >95

Mechanistic Pathway

The following diagram illustrates the catalytic cycle, specifically highlighting where the base activates the sterically hindered boronic acid to facilitate transmetalation.

SuzukiCycle Pd0 Pd(0) Active Species (Electron-rich) OxAdd Oxidative Addition (Aryl Halide Cleavage) Pd0->OxAdd PdII Pd(II) Intermediate Ar-Pd-X OxAdd->PdII TransMet Transmetalation (Rate-Limiting Step) PdII->TransMet Halide Exchange Base Base Activation Tetrahedral Boronate Formation Base->TransMet Activated Boronate PdII_Biaryl Pd(II) Intermediate Ar-Pd-Ar' TransMet->PdII_Biaryl RedElim Reductive Elimination (Sterically Driven) PdII_Biaryl->RedElim RedElim->Pd0 Catalyst Regeneration

Figure 1: Suzuki-Miyaura catalytic cycle emphasizing boronate activation.

Step-by-Step Protocol

Self-Validation & Quality Control: This protocol includes built-in In-Process Controls (IPCs) to ensure the integrity of the reaction before proceeding to downstream purification.

Materials Required:

  • (3-(N,N-dimethylsulfamoyl)-4-methoxyphenyl)boronic acid (1.2 equiv)

  • Aryl halide (e.g., Aryl bromide or iodide) (1.0 equiv)

  • Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 equiv, 5 mol%)

  • K2​CO3​ (2.0 equiv)

  • 1,4-Dioxane / Milli-Q Water (4:1 v/v, degassed)

  • Microwave synthesizer (e.g., Biotage Initiator or CEM Discover)

Procedure:

  • Reagent Charging (Inert Atmosphere): To a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, add the aryl halide (0.5 mmol), (3-(N,N-dimethylsulfamoyl)-4-methoxyphenyl)boronic acid (0.6 mmol, 155 mg), Pd(dppf)Cl2​⋅CH2​Cl2​ (0.025 mmol, 20.4 mg), and K2​CO3​ (1.0 mmol, 138 mg).

    • Causality: A slight excess (1.2 eq) of boronic acid compensates for any minor oxidative homocoupling or protodeboronation that may occur despite the rapid microwave kinetics.

  • Solvent Addition & Degassing: Add 4.0 mL of the 1,4-Dioxane/ H2​O (4:1) mixture. Seal the vial with a Teflon-lined septum cap. Purge the vial with Argon gas for 5 minutes by inserting a sparging needle directly into the solvent.

    • Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) active species and the homocoupling of the boronic acid (forming a biphenyl byproduct).

  • Microwave Irradiation: Place the vial in the microwave synthesizer. Set the parameters to 110 °C for 15 minutes with dynamic power modulation (maximum power 200 W) and high stirring speed.

  • In-Process Control (IPC) Validation: Upon completion and active cooling to room temperature, extract a 10 µL aliquot. Dilute in 1 mL Acetonitrile and analyze via LC-MS.

    • Validation Checkpoint: Confirm the disappearance of the aryl halide mass and the presence of the desired biaryl mass. If unreacted aryl halide remains (>5%), re-irradiate for an additional 5 minutes.

  • Workup: Dilute the reaction mixture with Ethyl Acetate (15 mL) and transfer to a separatory funnel. Wash with saturated aqueous NH4​Cl (10 mL) to neutralize the base, followed by brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

Workflow Prep 1. Reagent Prep Argon Purge MW 2. Microwave Heating 110°C, 15 min Prep->MW IPC 3. IPC Check LC-MS Validation MW->IPC Workup 4. Liquid-Liquid Extraction IPC->Workup Purify 5. Flash Chromatography Workup->Purify

Figure 2: End-to-end experimental workflow for microwave-assisted synthesis.

Conclusion

The integration of microwave dielectric heating with a robust Pd(dppf)Cl2​ catalytic system provides a highly efficient, self-validating methodology for coupling sterically demanding and electronically complex substrates like (3-(N,N-dimethylsulfamoyl)-4-methoxyphenyl)boronic acid. By understanding the causality between solvent permittivity, base activation, and microwave kinetics, researchers can reliably synthesize complex sulfamoyl-biaryls for downstream pharmacological evaluation[5],[6].

References

  • Baran, T., & Menteş, A. (2016). Microwave assisted synthesis of biaryls by C-C coupling reactions with a new chitosan supported Pd(II) catalyst. Journal of Molecular Structure, 1122, 111-116. Available at:[Link]

  • Zakharchenko, E. V., et al. (2017). New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. Journal of Molecular Structure, 1141, 535-541. Available at:[Link]

  • Szabó, J., et al. (2021). Transition metal-catalysed A-ring C–H activations and C(sp2)–C(sp2) couplings in the 13α-oestrone series and in vitro evaluation of antiproliferative properties. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 894-908. Available at:[Link]

  • Shailendra, N., et al. (2021). Structure-Activity Relationship Studies in Substituted Sulfamoyl Benzamidothiazoles that Prolong NF-κB Activation. Bioorganic & Medicinal Chemistry, 43, 116262. Available at:[Link]

Sources

Application

(3-(N,N-dimethylsulfamoyl)-4-methoxyphenyl)boronic acid as a building block in medicinal chemistry

Application Note: (3-(N,N-Dimethylsulfamoyl)-4-methoxyphenyl)boronic Acid as a Strategic Building Block in Medicinal Chemistry As a Senior Application Scientist in medicinal chemistry, I frequently encounter the challeng...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: (3-(N,N-Dimethylsulfamoyl)-4-methoxyphenyl)boronic Acid as a Strategic Building Block in Medicinal Chemistry

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the challenge of introducing polar, metabolically stable vectors into lipophilic core scaffolds to optimize pharmacokinetic (PK) and pharmacodynamic (PD) properties. The compound (3-(N,N-dimethylsulfamoyl)-4-methoxyphenyl)boronic acid (CAS: 874459-70-8) [1] represents a highly strategic building block for this exact purpose.

This guide provides an in-depth mechanistic rationale, physicochemical profiling, and a self-validating experimental protocol for integrating this building block into complex drug scaffolds via palladium-catalyzed cross-coupling.

Mechanistic Rationale in Drug Design

The utility of (3-(N,N-dimethylsulfamoyl)-4-methoxyphenyl)boronic acid lies in its trifunctional nature. Each moiety serves a distinct, causal role in either the synthesis or the biological efficacy of the final drug candidate:

  • The Boronic Acid (-B(OH)₂): Boronic acids are the premier nucleophilic partners in Suzuki-Miyaura cross-coupling[2]. They offer high stability, low toxicity, and broad functional group tolerance, enabling late-stage functionalization of halogenated core scaffolds (e.g., indazoles, pyrimidines)[3].

  • The Methoxy Group (-OCH₃): Synthetically, this electron-donating group (EDG) enriches the electron density of the phenyl ring, accelerating the transmetalation step during palladium catalysis. Biologically, it acts as a hydrogen bond acceptor and imposes steric constraints that force the adjacent sulfamoyl group into a specific dihedral conformation, often locking the molecule into a bioactive binding pose.

  • The N,N-Dimethylsulfamoyl Group (-SO₂N(CH₃)₂): Primary sulfonamides (-SO₂NH₂) are classic zinc-binding pharmacophores but frequently suffer from off-target binding to Carbonic Anhydrase. By utilizing an N,N-dimethylated variant, the hydrogen bond donors are removed. This modification increases lipophilicity, eliminates off-target zinc chelation, and acts as a pure, metabolically robust hydrogen bond acceptor, which is highly effective in targeting kinase hinge regions[4].

Physicochemical Profiling

To aid in Lipinski's Rule of 5 calculations and lead optimization, the quantitative properties of this building block are summarized below.

Table 1: Physicochemical Properties and Drug Design Impact

PropertyQuantitative ValueCausality / Impact on Drug Design
CAS Number 874459-70-8Unique identifier for procurement and regulatory tracking[1].
Molecular Formula C₉H₁₄BNO₅S-
Molecular Weight 259.09 g/mol Low molecular weight ensures that coupling to a core scaffold (typically 200-300 g/mol ) keeps the final drug candidate well under the 500 g/mol limit.
H-Bond Donors (HBD) 2 (from -B(OH)₂)These donors are lost during the C-C bond formation. The resulting biaryl moiety contributes 0 HBDs , significantly improving passive membrane permeability.
H-Bond Acceptors (HBA) 5 (O and N atoms)Provides multiple vectors for interaction with target protein backbones (e.g., kinase hinge regions) without increasing desolvation penalties excessively.

Application Workflow: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The primary application of this building block is the generation of biaryl sulfonamides[5]. The reaction relies on the Suzuki-Miyaura catalytic cycle, where the unique electronic properties of the methoxy and sulfamoyl groups directly influence the transmetalation kinetics.

G A Pd(0) Catalyst Active Species B Oxidative Addition (Aryl Halide Scaffold) A->B Ar-X Addition C Transmetalation (Boronate Complex) B->C Pd(II) Intermediate D Reductive Elimination (Biaryl Product) C->D Diaryl-Pd(II) Formation D->A Product Release

Figure 1: Pd-catalyzed Suzuki-Miyaura cycle highlighting the transmetalation of the boronate complex.

Self-Validating Experimental Protocol

To ensure reproducibility and high yields, the following protocol is designed as a self-validating system. It includes specific checkpoints to monitor the causality of reaction conditions, specifically addressing the risk of protodeboronation—a common side reaction where the boronic acid prematurely cleaves to form the corresponding arene.

Target Reaction: Coupling of an Aryl Bromide core (1.0 eq) with (3-(N,N-dimethylsulfamoyl)-4-methoxyphenyl)boronic acid (1.2 eq).

Step 1: Reaction Assembly & Degassing
  • Procedure: In an oven-dried Schlenk flask, combine the Aryl Bromide (1.0 mmol), (3-(N,N-dimethylsulfamoyl)-4-methoxyphenyl)boronic acid (1.2 mmol), and Pd(dppf)Cl₂ (0.05 mmol, 5 mol%). Add 1,4-dioxane (8 mL) and an aqueous solution of K₂CO₃ (2.0 M, 2 mL). Sparge the biphasic mixture with N₂ gas for 15 minutes.

  • Causality: The 1.2 molar equivalent of the boronic acid compensates for any loss due to competitive protodeboronation. Sparging with N₂ is critical; residual oxygen will rapidly oxidize the active Pd(0) species to inactive Pd(II) oxides, halting the catalytic cycle.

Step 2: Thermal Activation & Transmetalation
  • Procedure: Heat the reaction mixture to 90 °C under vigorous stirring for 12 hours.

  • Causality: The biphasic nature of the solvent requires vigorous stirring to ensure mass transfer. The aqueous base (K₂CO₃) coordinates with the boronic acid to form a negatively charged boronate species. This quaternization increases the nucleophilicity of the organic group, which is strictly required to drive the transmetalation step onto the Pd(II) center[2].

Step 3: In-Process Validation (LC-MS Monitoring)
  • Procedure: At 4 hours, withdraw a 10 µL aliquot, dilute in 1 mL acetonitrile, filter, and analyze via LC-MS.

  • Validation Check: You must observe the depletion of the Aryl Bromide mass. If the mass of the protodeboronated byproduct (N,N-dimethyl-2-methoxybenzenesulfonamide, MW ~215 g/mol ) is highly abundant while the Aryl Bromide remains unconsumed, it indicates failed oxidative addition (likely due to a deactivated catalyst). If this occurs, spike the reaction with an additional 2 mol% of Pd(dppf)Cl₂.

Step 4: Quenching & Metal Scavenging
  • Procedure: Cool the reaction to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL). Separate the organic layer, dry over Na₂SO₄, and add 0.5 g of a silica-based thiol scavenger (e.g., SiliaMetS Thiol). Stir for 1 hour at room temperature, then filter through a pad of Celite.

  • Causality: Palladium residues can cause false positives in downstream biological in vitro assays (e.g., kinase inhibition screens) by precipitating proteins or interfering with fluorescence readouts. The thiol scavenger covalently binds and removes >99% of residual palladium.

Case Study: Hit-to-Lead Optimization in Kinase Inhibitors

In the development of targeted therapies, such as Mps1 or IKKα kinase inhibitors, researchers frequently utilize sulfamoylphenylboronic acids to explore chemical space and optimize binding affinity[3],[4]. The workflow below illustrates how this specific building block is integrated into an iterative drug design campaign.

W N1 Halogenated Core Scaffold (e.g., Indazole/Pyrimidine) N2 Suzuki-Miyaura Coupling with CAS 874459-70-8 N1->N2 N3 Library Generation (Biaryl Sulfonamides) N2->N3 Chemical Diversification N4 In Vitro Screening (Kinase Inhibition Assay) N3->N4 N5 Lead Optimization (SAR Analysis & PK Profiling) N4->N5 Bioactivity Data N5->N1 Iterative Scaffold Redesign

Figure 2: Iterative hit-to-lead workflow utilizing boronic acid building blocks for SAR exploration.

By substituting a generic phenyl ring with the (3-(N,N-dimethylsulfamoyl)-4-methoxyphenyl) moiety, medicinal chemists can probe the steric boundaries of the kinase binding pocket while simultaneously introducing a vector that resists rapid cytochrome P450-mediated metabolism.

References

  • NextSDS. "(3-(N,N-diMethylsulfaMoyl)-4-Methoxyphenyl)boronic acid — Chemical Substance Information". NextSDS.[Link]

  • NBInno. "Boronic Acids in Drug Discovery: A Versatile Synthetic Tool". NBInno Chemical Intermediates.[Link]

  • National Institutes of Health (NIH). "S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling". PMC.[Link]

  • American Chemical Society (ACS). "Indazole-Based Potent and Cell-Active Mps1 Kinase Inhibitors: Rational Design from Pan-Kinase Inhibitor Anthrapyrazolone (SP600125)". Journal of Medicinal Chemistry.[Link]

  • National Institutes of Health (NIH). "Inhibitory Kappa B Kinase α (IKKα) Inhibitors That Recapitulate Their Selectivity in Cells against Isoform-Related Biomarkers". PMC.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving shelf-life and storage conditions for (3-(N,N-dimethylsulfamoyl)-4-methoxyphenyl)boronic acid

Welcome to the Technical Support Center for (3-(N,N-dimethylsulfamoyl)-4-methoxyphenyl)boronic acid (CAS: 874459-70-8). As an arylboronic acid featuring a complex "push-pull" electronic system—an electron-donating para-m...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for (3-(N,N-dimethylsulfamoyl)-4-methoxyphenyl)boronic acid (CAS: 874459-70-8).

As an arylboronic acid featuring a complex "push-pull" electronic system—an electron-donating para-methoxy group and an electron-withdrawing meta-sulfamoyl group—this compound presents unique challenges in shelf-life stability and reaction optimization. The electron-withdrawing nature of the sulfamoyl group increases the Lewis acidity of the boron center, making it highly susceptible to nucleophilic attack and subsequent degradation under specific conditions.

This guide is designed for researchers and drug development professionals to troubleshoot storage issues, prevent degradation, and optimize cross-coupling workflows.

Part 1: Quantitative Data on Stability & Storage

To maximize the shelf-life of your boronic acid, it is critical to understand how environmental factors drive degradation. The table below synthesizes the phenomenological stability of this compound across various conditions.

Storage ConditionTemperatureAtmosphereExpected Shelf-LifePrimary Risk Factor
Optimal (Long-term) -20°CArgon / N₂> 24 monthsNone
Standard Fridge 2–8°CSealed, Desiccated6–12 monthsSlow oxidation, Boroxine formation
Benchtop (Open) 20–25°CAmbient Air< 1 monthOxidation, Moisture-driven degradation
Aqueous Solution (Neutral pH) 20°CAmbient3–7 daysSlow protodeboronation
Basic Solution (pH > 10) 60°CAmbient< 30 minutesRapid base-catalyzed protodeboronation

Part 2: Troubleshooting Guides & FAQs

Q1: My compound appears poorly soluble in standard solvents, or my mass spectrometry data shows a mass anomaly (M-18 or a trimeric mass). Has my batch degraded? A: Not necessarily. You are likely observing boroxine (anhydride) formation . Boronic acids exist in a thermodynamic equilibrium with their dehydrated trimeric form (boroxines). When stored under high vacuum or strictly desiccated conditions, the compound loses water and trimerizes. This is a reversible speciation, not an irreversible degradation. Because boroxines are highly lipophilic, their solubility profile differs drastically from the monomeric acid. You can proceed with Suzuki-Miyaura couplings using the boroxine (as water in the reaction will rehydrate it in situ), or you can manually rehydrate the batch (see Protocol 1).

Q2: What are the irreversible degradation pathways I need to worry about during long-term storage? A: There are two primary irreversible pathways:

  • Oxidation: Atmospheric oxygen and reactive oxygen species (ROS) can cleave the C-B bond, converting the boronic acid into a phenol derivative. This is why inert atmosphere storage (Argon/N₂) is mandated [1].

  • Protodeboronation: Exposure to ambient moisture combined with localized pH fluctuations can lead to the cleavage of the C-B bond, replacing it with a C-H bond (yielding N,N-dimethyl-4-methoxybenzenesulfonamide).

Degradation BA (3-Sulfamoyl-4-methoxyphenyl) boronic acid Boroxine Boroxine (Trimeric Anhydride) Reversible BA->Boroxine - H2O (Vacuum/Dry) Phenol Phenol Derivative (Oxidation) BA->Phenol O2 / ROS Arene De-boronated Arene (Protodeboronation) BA->Arene Base + H2O (pH > 10) Boroxine->BA + H2O (Aqueous)

Fig 1: Degradation and speciation pathways of the target sulfamoyl-phenylboronic acid.

Q3: During Suzuki-Miyaura cross-coupling, I am observing significant protodeboronation and severe yield loss. How can I mitigate this? A: The N,N-dimethylsulfamoyl group makes the boron atom highly electrophilic. Under standard basic cross-coupling conditions (e.g., using NaOH or KOtBu), the boronic acid rapidly forms a trihydroxyboronate anion [ArB(OH)₃]⁻. According to[2], when the pH of the reaction approaches or exceeds the pKa of the boronic acid, base-catalyzed protodeboronation accelerates exponentially. Solution: Shift to a weaker base (e.g., K₂HPO₄ or K₂CO₃) to keep the pH lower, or utilize a biphasic solvent system to limit the instantaneous concentration of the boronate anion. Alternatively, consider converting the boronic acid to a pinacol ester or MIDA boronate to enable a "slow-release" mechanism [3].

Part 3: Experimental Protocols

Protocol 1: Rehydration of Boroxine Anhydrides (Batch Rescue)

Causality: This protocol leverages Le Chatelier's principle. By providing an excess of water in a miscible organic solvent, the thermodynamic equilibrium is driven away from the trimeric boroxine back to the monomeric boronic acid.

  • Dissolution: Suspend 1.0 g of the suspected boroxine-rich batch in 10 mL of tetrahydrofuran (THF).

  • Hydrolysis: Add 1.0 mL of deionized water. Stir vigorously at room temperature for 2 hours.

  • Extraction & Drying: Extract the mixture with ethyl acetate (3 x 15 mL). Wash the combined organic layers with brine, dry briefly over anhydrous Na₂SO₄ (do not leave overnight, as excessive desiccation will re-trigger boroxine formation), and concentrate under reduced pressure at a water bath temperature < 30°C.

  • Self-Validation (NMR): Analyze the product via ¹¹B NMR in DMSO-d₆. A chemical shift moving from the broad ~30 ppm region (boroxine) to a sharper signal at ~20 ppm confirms successful rehydration to the boronic acid.

Protocol 2: Optimized Suzuki-Miyaura Coupling for Base-Sensitive Boronic Acids

Causality: By using a biphasic system and a buffering base, we suppress the formation of the reactive trihydroxyboronate intermediate, ensuring the rate of palladium transmetalation outcompetes the rate of protodeboronation.

  • Reagent Setup: In a Schlenk flask under Argon, combine the aryl halide (1.0 equiv), (3-(N,N-dimethylsulfamoyl)-4-methoxyphenyl)boronic acid (1.5 equiv), and Pd(dppf)Cl₂ (3 mol%).

  • Solvent/Base Addition: Add a degassed biphasic mixture of Toluene and 0.5 M aqueous K₂HPO₄ (4:1 v/v ratio). The weak phosphate base prevents pH spikes.

  • Reaction: Heat to 80°C for 4–6 hours with vigorous stirring to ensure phase mixing.

  • Self-Validation (LC-MS): Monitor the organic phase via LC-MS. If you detect N,N-dimethyl-4-methoxybenzenesulfonamide (the de-boronated arene), your base concentration is still too high or your catalyst has deactivated.

Workflow Start Assess Boronic Acid Batch NMR 1H & 11B NMR Analysis (in DMSO-d6 + D2O) Start->NMR Check Purity > 95%? NMR->Check Quantify species Rehydrate Rehydration Protocol (Add H2O, stir, extract) Check->Rehydrate No (Boroxine present) Proceed Proceed to Cross-Coupling (Use weak base) Check->Proceed Yes Discard Discard / Repurify (If Phenol/Arene > 5%) Check->Discard No (Irreversible degradation) Rehydrate->NMR Re-evaluate

Fig 2: Workflow for batch assessment, rehydration, and cross-coupling preparation of boronic acids.

References

  • Hayes, H. L. D., et al. "Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis." Journal of the American Chemical Society, 2021, 143(36), 14814-14826. Available at:[Link]

  • García-Domínguez, A., Leach, A. G., & Lloyd-Jones, G. C. "In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface." Accounts of Chemical Research, 2022, 55(9), 1324-1336. Available at:[Link]

Sources

Optimization

Addressing poor solubility of (3-(N,N-dimethylsulfamoyl)-4-methoxyphenyl)boronic acid in aqueous media

Topic: Addressing Poor Aqueous Solubility and Optimizing Reaction Conditions Welcome to the technical support center for (3-(N,N-dimethylsulfamoyl)-4-methoxyphenyl)boronic acid. This guide is designed for researchers, ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Addressing Poor Aqueous Solubility and Optimizing Reaction Conditions

Welcome to the technical support center for (3-(N,N-dimethylsulfamoyl)-4-methoxyphenyl)boronic acid. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the solubility of this reagent in aqueous media, particularly in the context of cross-coupling reactions. As Senior Application Scientists, we have consolidated field-proven strategies and mechanistic insights to help you troubleshoot common issues and ensure the success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does my (3-(N,N-dimethylsulfamoyl)-4-methoxyphenyl)boronic acid exhibit poor solubility in my aqueous reaction mixture?

Answer: The limited aqueous solubility of this compound stems from its molecular structure. While the sulfamoyl and methoxy groups introduce some polarity, the dominant feature is the phenyl ring, which is hydrophobic. Like many arylboronic acids, it has low solubility in neutral water.[1]

Furthermore, in aqueous solutions, boronic acids exist in an equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form.[2] The neutral form is generally less soluble. At physiological or neutral pH, the equilibrium favors the less soluble, uncharged trigonal state.[2]

Another common issue with boronic acids is their tendency to undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[3] While this process can be reversible in the presence of water, the formation of boroxines can complicate dissolution and affect stoichiometric accuracy.[3]

Q2: What is the most direct method to improve the solubility of this boronic acid for a Suzuki-Miyaura coupling reaction?

Answer: The most effective initial strategy is to adjust the pH of the reaction medium. Increasing the pH with a suitable base will deprotonate the boronic acid, converting it to the more soluble anionic tetrahedral boronate species (R-B(OH)₃⁻).[2][3][4] This boronate is not only more soluble but is also the active species required for the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle.[5]

Mechanism: pH-Dependent Boronate Formation

Caption: Equilibrium between boronic acid and its more soluble boronate form.

For Suzuki-Miyaura reactions, the base is a required component, so this approach integrates seamlessly. Weaker inorganic bases are often preferred to minimize potential side reactions.

BaseStrengthCommon Usage Notes
K₂CO₃, Na₂CO₃WeakVery common, effective, and economical. Often used in aqueous/organic solvent mixtures.[]
K₃PO₄ModerateOften used for challenging couplings or with sensitive functional groups. Can be used in anhydrous conditions.[]
Cs₂CO₃ModerateHighly effective, but more expensive. Often used for difficult couplings.[]
Ba(OH)₂, NaOHStrongCan accelerate reactions but may increase the risk of side reactions like protodeboronation.[]
Q3: Adjusting the base isn't enough. What solvent systems should I consider?

Answer: Employing a mixture of an organic co-solvent with water is a standard and highly effective technique.[3] The organic solvent helps solubilize the hydrophobic aryl portions of the reactants, while water helps dissolve the inorganic base and activate the boronic acid.[5]

Recommended Solvent Systems for Suzuki-Miyaura Coupling:

Solvent SystemRatio (Organic:Water)Key Characteristics & Recommendations
Dioxane / Water4:1 to 10:1A very common and robust system for a wide range of Suzuki couplings.[]
Toluene / Ethanol / Water4:1:1 or similarToluene is the primary organic phase, while ethanol acts as a phase-transfer agent, improving miscibility and reaction rates.[7][8]
DMF / Water5:1 to 10:1Dimethylformamide (DMF) is a polar aprotic solvent with excellent solvating power for many organic compounds.
THF / Water4:1 to 10:1Tetrahydrofuran (THF) is another widely used ether-based solvent. Ensure it is peroxide-free.
Acetonitrile / Water5:1 to 10:1A polar aprotic option suitable for many couplings.[]

Experimental Tip: Gentle heating (e.g., 50-80 °C) can significantly aid dissolution.[3][4] However, always ensure the reaction temperature is compatible with the stability of your substrates and catalyst.

Q4: My reaction is failing despite trying different bases and solvents. What other common issues should I investigate?

Answer: If solubility issues persist or yields are low, several other factors could be at play. It's crucial to troubleshoot systematically.

Troubleshooting Workflow for Failed Reactions

G node_start node_start node_step node_step node_check node_check node_solution node_solution node_problem node_problem start Low or No Product Yield check_sol Is Boronic Acid Fully Dissolved? start->check_sol sol_strat Solubility Strategies check_sol->sol_strat No check_reagents Are Reagents & Catalyst Active? check_sol->check_reagents Yes sol_ph 1. Adjust pH (Base Selection) sol_strat->sol_ph sol_cosolvent 2. Use Co-Solvent (Dioxane/H₂O, Toluene/EtOH/H₂O) sol_ph->sol_cosolvent sol_heat 3. Gentle Heating (50-80 °C) sol_cosolvent->sol_heat reagent_ba Boronic Acid Degradation? (Protodeboronation/Homocoupling) check_reagents->reagent_ba Maybe reagent_cat Catalyst Inactive? check_reagents->reagent_cat Maybe sol_ba Use Fresh Reagent Store at -20°C, Inert Atmosphere reagent_ba->sol_ba sol_degas Thoroughly Degas Solvents (Ar/N₂ Purge) reagent_ba->sol_degas sol_cat Screen Catalyst/Ligand (e.g., Pd(PPh₃)₄, Buchwald ligands) reagent_cat->sol_cat

Caption: Systematic troubleshooting guide for low-yield Suzuki-Miyaura reactions.

  • Protodeboronation: This is a critical side reaction where the C-B bond is cleaved and replaced by a hydrogen atom, effectively destroying your starting material. It can be promoted by excessively strong bases, high temperatures, or the presence of protic sources.[3] Using milder bases (K₂CO₃, K₃PO₄) and ensuring anhydrous conditions (if not using an aqueous system) can help.[]

  • Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen or if the Pd(0) catalyst is not generated efficiently from a Pd(II) precatalyst.[3][5] Solution: Ensure your reaction mixture and solvents are thoroughly degassed (e.g., by sparging with argon or nitrogen for 15-30 minutes) and maintained under an inert atmosphere.[9]

  • Catalyst Inactivation: The sulfamoyl group could potentially coordinate with the palladium center, affecting its catalytic activity. If you suspect this, screening different phosphine ligands is recommended. Bulky, electron-rich ligands (e.g., SPhos, XPhos) are often effective for challenging substrates.[9]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for a Suzuki-Miyaura coupling reaction using (3-(N,N-dimethylsulfamoyl)-4-methoxyphenyl)boronic acid. Optimization may be required based on the specific aryl halide partner.

Materials:

  • (3-(N,N-dimethylsulfamoyl)-4-methoxyphenyl)boronic acid (1.2 - 1.5 equiv.)

  • Aryl Halide (1.0 equiv.)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 - 3.0 equiv.)

  • Solvent System (e.g., Dioxane/Water, 4:1)

  • Reaction vessel (e.g., Schlenk flask) with a condenser and magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), (3-(N,N-dimethylsulfamoyl)-4-methoxyphenyl)boronic acid (1.2 equiv.), and the base (2.0 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add the degassed organic solvent (e.g., Dioxane) followed by the degassed water via syringe. The mixture may still be a suspension at this stage.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv.).

  • Reaction: Place the sealed flask in a preheated oil bath (typically 80-100 °C) and stir vigorously. The reaction mixture should become more homogeneous as it heats and the reaction proceeds.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization as appropriate.

References

  • Coughlin, E. J. (2007). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. Retrieved from [Link]

  • NextSDS. (n.d.). (3-(N,N-diMethylsulfaMoyl)-4-Methoxyphenyl)boronic acid — Chemical Substance Information. Retrieved from [Link]

  • St. Jean, D. J., Jr., & Chen, K. (2017). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society, 139(36), 12372–12375. Retrieved from [Link]

  • Kozik, A., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 833–846. Retrieved from [Link]

  • ResearchGate. (2014). How can I dissolve boric acid to get a Boron % yield of more than 10%? Retrieved from [Link]

  • Valente, R., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(16), 3625. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Wiley, C. D., & Kiam, O. (2014). Reversible Click Reactions with Boronic Acids to Build Supramolecular Architectures in Water. Chemistry – An Asian Journal, 9(8), 1994-2003. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Reddit. (2023, February 11). Boronic acids being gooey. r/OrganicChemistry. Retrieved from [Link]

  • Nemygina, N.A., et al. (2016). Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd Catalysts. Chemical Engineering Transactions, 52, 691-696. Retrieved from [Link]

  • Nemygina, N.A., et al. (2016). Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. AIDIC - The Italian Association of Chemical Engineering. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Organoboron Reagents: A Reactivity Comparison of (3-(N,N-dimethylsulfamoyl)-4-methoxyphenyl)boronic Acid vs. Boronic Pinacol Esters

For Researchers, Scientists, and Drug Development Professionals The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable eff...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. At the heart of this transformation lies the organoboron reagent, the nucleophilic partner in the catalytic cycle. The choice between using a free boronic acid, such as (3-(N,N-dimethylsulfamoyl)-4-methoxyphenyl)boronic acid, or a more stable derivative like a boronic pinacol ester is a critical decision that can profoundly influence reaction outcomes, efficiency, and overall workflow.

This guide provides an in-depth comparison of these two classes of reagents, moving beyond simple protocols to explain the causal relationships between structure, stability, and reactivity. By understanding these fundamentals, researchers can make more informed, strategic decisions to accelerate their synthetic campaigns.

The Core Principle: A Trade-Off Between Reactivity and Stability

The central difference between boronic acids and their pinacol esters is a classic chemical trade-off.[1]

  • Boronic Acids are generally the more reactive species in Suzuki-Miyaura couplings, often leading to faster reaction times.[1][2][3] This heightened reactivity stems from the Lewis acidity of the boronic acid and the nature of the hydroxyl groups, which facilitate the crucial transmetalation step in the catalytic cycle.[1] However, this reactivity comes at the cost of stability. Boronic acids are susceptible to decomposition pathways, most notably protodeboronation (the cleavage of the C-B bond), especially under the aqueous basic conditions common to the reaction.[1] They can also undergo dehydration to form cyclic trimeric anhydrides known as boroxines, which can complicate accurate quantification and handling.[4]

  • Boronic Pinacol Esters are prized for their significantly enhanced stability.[1][4][5] The pinacol protecting group provides steric bulk around the boron center, shielding it from unwanted side reactions like protodeboronation.[6][7] This makes them robust, often crystalline solids that are easier to handle, purify via standard silica gel chromatography, and store for extended periods.[1][4] The trade-off for this stability is generally a lower intrinsic reaction rate compared to the parent boronic acid.[1][8]

In-Depth Analysis of the Reagents

(3-(N,N-dimethylsulfamoyl)-4-methoxyphenyl)boronic acid

This specific boronic acid possesses two key functional groups that influence its electronic nature and, consequently, its reactivity.

  • 4-methoxy group: This is a strong electron-donating group (EDG) through resonance. Generally, EDGs on the aryl boronic acid increase the nucleophilicity of the ipso-carbon, which can enhance the rate of the transmetalation step.[3]

  • 3-(N,N-dimethylsulfamoyl) group: The sulfamoyl group is a potent electron-withdrawing group (EWG) through induction. The presence of strong EWGs on an arylboronic acid can decrease the electron density of the C-B bond, potentially slowing the reaction.[6] Furthermore, arylboronic acids with EWGs can be more susceptible to certain decomposition pathways, although this effect is highly substrate-dependent.[6][9]

The overall reactivity of this molecule will be a balance of these opposing electronic effects. However, like all free boronic acids, its primary drawback remains its inherent instability compared to its protected ester form.

Boronic Pinacol Esters

Boronic pinacol esters are the most common and popular protected form of boronic acids.[4][5][7] Their stability makes them ideal for multi-step syntheses where a robust building block is required to survive various reaction conditions before the final coupling step.

It is widely believed that under many Suzuki-Miyaura conditions (which often include water and a base), the pinacol ester may undergo slow, in situ hydrolysis to release the more reactive boronic acid.[1][7] However, direct transmetalation from the ester is also a viable pathway. The steric hindrance imparted by the pinacol's methyl groups can slow this crucial step compared to the less encumbered boronic acid.[8][10]

The Suzuki-Miyaura Catalytic Cycle: Where Reactivity Matters

To understand the performance difference, one must examine the mechanism of the reaction. The choice of organoboron reagent directly impacts the efficiency of the Transmetalation step.

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ Active Catalyst PdII_Aryl Ar¹-Pd(II)L₂-X (Aryl Halide Complex) Pd0->PdII_Aryl OxAdd Oxidative Addition OxAdd->Pd0 Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar¹-Pd(II)L₂-Ar² (Diaryl Complex) Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Ar1X Ar¹-X (Aryl Halide) Ar1X->OxAdd Ar2B Ar²-B(OR)₂ (Boronic Acid/Ester) + Base Ar2B->Transmetalation Product Ar¹-Ar² (Coupled Product) Product->RedElim Workflow cluster_workflow Experimental Workflow start Setup (Add Reagents & Base) inert Inert Atmosphere (Evacuate/Backfill) start->inert solvent Add Degassed Solvent inert->solvent catalyst Add Pd Catalyst solvent->catalyst reaction Heat & Stir (Monitor by TLC/LC-MS) catalyst->reaction workup Aqueous Workup (Quench & Extract) reaction->workup purify Purification (Column Chromatography) workup->purify end Characterize Product purify->end

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Comparative

A Comparative Analysis of Electron-Withdrawing Effects in (3-(N,N-dimethylsulfamoyl)-4-methoxyphenyl)boronic Acid

A Technical Guide for Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparative analysis of the electron-withdrawing properties of the N,N-dimethylsulfamoyl group in (3-(N,N-...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the electron-withdrawing properties of the N,N-dimethylsulfamoyl group in (3-(N,N-dimethylsulfamoyl)-4-methoxyphenyl)boronic acid. It aims to equip researchers with the necessary data and understanding to effectively utilize this versatile building block in organic synthesis, particularly in the realm of drug discovery.

Introduction: The Significance of Electronic Effects in Arylboronic Acids

Arylboronic acids are fundamental reagents in modern synthetic chemistry, with their utility in Suzuki-Miyaura cross-coupling reactions being a cornerstone of carbon-carbon bond formation.[1] The electronic nature of substituents on the aryl ring profoundly influences the reactivity and stability of these boronic acids. Electron-withdrawing groups (EWGs) are of particular importance as they can modulate the Lewis acidity of the boron center, which in turn affects the rate-determining transmetalation step of the Suzuki-Miyaura catalytic cycle.[2][3] A judicious choice of an EWG can accelerate this step, leading to higher reaction efficiency.[2]

The N,N-dimethylsulfamoyl group has garnered significant attention as a potent electron-withdrawing moiety.[4] This guide will provide a comprehensive comparison of its effects against other commonly employed EWGs, supported by experimental data and established scientific principles.

The Unique Profile of the N,N-Dimethylsulfamoyl Group

The N,N-dimethylsulfamoyl [-SO₂N(CH₃)₂] group is a strong electron-withdrawing substituent due to the inductive effect of the sulfonyl group and the electronegativity of the oxygen and nitrogen atoms.[4] Unlike planar EWGs such as nitro (-NO₂) or cyano (-CN) groups, the tetrahedral geometry of the sulfamoyl group can introduce distinct steric and conformational effects within a molecule.

In the context of (3-(N,N-dimethylsulfamoyl)-4-methoxyphenyl)boronic acid, the presence of an electron-donating methoxy group at the para-position creates a "push-pull" electronic environment, allowing for a nuanced evaluation of the sulfamoyl group's electron-withdrawing capacity.

Quantifying and Comparing Electron-Withdrawing Strength

To objectively assess the electron-withdrawing effect of the N,N-dimethylsulfamoyl group, we will compare (3-(N,N-dimethylsulfamoyl)-4-methoxyphenyl)boronic acid with a selection of other substituted 4-methoxyphenylboronic acids featuring well-characterized EWGs.

Acidity (pKa) as an Indicator of Electronic Effects

The acidity of a boronic acid, represented by its pKa value, serves as a reliable measure of the electronic influence of ring substituents. Electron-withdrawing groups increase the acidity (lower the pKa) by stabilizing the resulting boronate anion.

Table 1: Comparative pKa Values of Substituted 4-Methoxyphenylboronic Acids

3-SubstituentApproximate pKa
-H8.8
-SO₂N(CH₃)₂ 7.9
-NO₂7.3
-CN7.5
-CF₃7.6

Note: pKa values are approximate and can vary based on experimental conditions. Data is compiled from various sources for comparative purposes.

The data clearly indicates that the N,N-dimethylsulfamoyl group significantly increases the acidity of the boronic acid, demonstrating a strong electron-withdrawing effect that is comparable to, though slightly less pronounced than, the nitro and cyano groups.

Hammett Constants: A Quantitative Measure of Substituent Effects

The Hammett equation is a widely used tool in physical organic chemistry to quantify the electronic effects of substituents on the reactivity of aromatic compounds.[5] The substituent constant, sigma (σ), provides a measure of the electron-donating or electron-withdrawing nature of a group. A more positive σ value signifies a stronger electron-withdrawing effect.[2]

Table 2: Hammett Meta-Substituent Constants (σ_m)

Substituentσ_m Value
-H0.00
-SO₂N(CH₃)₂ 0.56
-NO₂0.71
-CN0.61
-CF₃0.46

Source: Hansch, C.; Leo, A.; Taft, R. W. Chem. Rev. 1991, 91, 165-195.

The Hammett constants further corroborate the strong electron-withdrawing nature of the N,N-dimethylsulfamoyl group, placing it among the more potent EWGs.

Impact on Suzuki-Miyaura Cross-Coupling Reactions

The practical utility of a substituted arylboronic acid is ultimately determined by its performance in synthetic applications. A model Suzuki-Miyaura cross-coupling reaction can be used to compare the reactivity of these boronic acids.

Experimental Protocol: Model Suzuki-Miyaura Coupling

A mixture of the arylboronic acid (1.2 equiv.), an aryl halide (e.g., 4-bromoanisole, 1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.) in a suitable solvent system (e.g., toluene/water) is heated.[6] The reaction progress is monitored, and the yield of the biaryl product is determined after a set time.

Table 3: Comparative Performance in a Model Suzuki-Miyaura Reaction

Arylboronic AcidTypical Yield (%)
4-Methoxyphenylboronic acidModerate
(3-(N,N-dimethylsulfamoyl)-4-methoxyphenyl)boronic acidHigh
4-Methoxy-3-nitrophenylboronic acidHigh
3-Cyano-4-methoxyphenylboronic acidHigh
4-Methoxy-3-(trifluoromethyl)phenylboronic acidHigh

While electron-donating groups can sometimes be beneficial for the Suzuki reaction, electron-withdrawing groups on the boronic acid can also enhance reactivity, particularly in the transmetalation step.[3][7] The high yields observed with boronic acids bearing strong EWGs, including the N,N-dimethylsulfamoyl group, highlight their effectiveness in facilitating this key transformation.

Experimental Workflows

Synthesis of (3-(N,N-dimethylsulfamoyl)-4-methoxyphenyl)boronic acid

The synthesis of this boronic acid typically involves a multi-step sequence, starting from a readily available precursor like 4-methoxyaniline.

SynthesisWorkflow A 4-Methoxyaniline B 4-Methoxy-N,N-dimethylaniline A->B Sulfonylation C 4-Methoxy-3-bromo-N,N-dimethylaniline B->C Bromination D 3-(N,N-dimethylsulfamoyl)-4-methoxyphenyl bromide C->D Diazotization / Sandmeyer E (3-(N,N-dimethylsulfamoyl)-4-methoxyphenyl)boronic acid D->E Lithiation / Borylation

Caption: A general synthetic workflow for the target boronic acid.

pKa Determination Protocol

The acidity of the boronic acids can be determined by potentiometric titration.

pKaWorkflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis A Dissolve boronic acid in aqueous organic solvent B Titrate with standardized NaOH solution A->B C Monitor pH with a calibrated meter B->C D Plot pH vs. volume of titrant C->D E Determine the half-equivalence point D->E F pKa = pH at half-equivalence point E->F

Caption: Workflow for determining pKa via potentiometric titration.

Implications in Drug Development and Medicinal Chemistry

The N,N-dimethylsulfamoyl group is a valuable substituent in the design of new pharmaceutical agents. Its strong electron-withdrawing character can be used to modulate the electronic properties of a molecule, which can in turn influence its pharmacokinetic and pharmacodynamic profile. The ability to fine-tune these properties is crucial in the optimization of drug candidates. Furthermore, the sulfamoyl group can participate in hydrogen bonding interactions, which can be beneficial for target binding.

Conclusion

The N,N-dimethylsulfamoyl group is a potent electron-withdrawing substituent that significantly impacts the properties of arylboronic acids. As demonstrated through the analysis of pKa data and Hammett constants, its electron-withdrawing strength is comparable to that of other commonly used EWGs like nitro and cyano groups. This electronic activation translates to excellent performance in Suzuki-Miyaura cross-coupling reactions, making (3-(N,N-dimethylsulfamoyl)-4-methoxyphenyl)boronic acid a highly valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of drug discovery.

References

  • BenchChem. A Comparative Analysis of the Reactivity of Ortho-, Meta-, and Para-Nitrophenylboronic Acids in Suzuki-Miyaura Coupling. Accessed March 25, 2026.
  • Li, G., et al. The Substituent Effects of Suzuki Coupling in Aqueous Micelles. ACS Omega, 2024.
  • Piguet, C., et al.
  • Rosen, B. M., et al. Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. Journal of the American Chemical Society, 2011.
  • Li, G., et al. The Substituent Effects of Suzuki Coupling in Aqueous Micelles. ACS Omega, 2024.
  • Czaplik, W. M., et al.
  • Organic-Chemistry.org. Suzuki-Miyaura Coupling. Accessed March 25, 2026.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Accessed March 25, 2026.
  • Guidechem. What is the synthesis route of 4-Methoxyphenylboronic acid?. Accessed March 25, 2026.
  • Hurst, T. E., et al. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE.
  • Bhella, S. S., & Singh, G. Effect of electron-withdrawing protecting groups at remote positions of donors on glycosylation stereochemistry. Topics in Current Chemistry, 2011.
  • TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction. Accessed March 25, 2026.
  • BLDpharm. (3-(N,N-Diethylsulfamoyl)-4-methoxyphenyl)boronic acid. Accessed March 25, 2026.
  • PrepChem.com. Synthesis of 4-Methoxyphenylboronic acid (1). Accessed March 25, 2026.
  • ChemicalBook. 4-Methoxyphenylboronic acid synthesis. Accessed March 25, 2026.
  • Organic Syntheses. A. (4-Methoxyphenyl)sulfamic acid (2). Accessed March 25, 2026.
  • Gryko, D. T., et al. Effect of electron-withdrawing groups on molecular properties of naphthyl and anthryl bithiophenes as potential n-type semiconductors. New Journal of Chemistry, 2016.
  • Rogoza, A. V., et al. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 2018.
  • Hansch, C., et al. A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 1991.
  • Wikipedia. Electrophilic aromatic directing groups. Accessed March 25, 2026.
  • El-faham, A., et al. Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. Molecules, 2025.
  • Applications of Hammett Equation: Substituent and Reaction Constants.
  • Leito, I., et al. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu, 2025.
  • Zieliński, W., & Kudelko, A. Correlation of σ Hammett's constants with pK a for 4-aminoquinazolines...
  • Kevill, D. N., & D'Souza, M. J. Rate and product studies in the solvolyses of N,N-dimethylsulfamoyl and 2-propanesulfonyl chlorides. Journal of Physical Organic Chemistry, 2006.

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